3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13474607
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2 |
|---|---|
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | benzyl 3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-18(10-8-17)11-15-7-9-19(12-15)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3 |
| Standard InChI Key | VSPOAVKPQJAZCV-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CN(CCN)CC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₅N₃O₂, with a molar mass of 291.39 g/mol . Its IUPAC name, benzyl 3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate, reflects the presence of a pyrrolidine ring substituted with a methyl-amino-ethyl group and a benzyl ester . The stereochemistry at the pyrrolidine ring’s 3-position is critical for its biological activity, though specific configurations require further elucidation .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₅N₃O₂ | |
| Molecular Weight | 291.39 g/mol | |
| CAS Number | 1353957-63-7 | |
| IUPAC Name | Benzyl 3-[[2-aminoethyl(methyl)amino]methyl]pyrrolidine-1-carboxylate |
Synthesis and Reaction Pathways
The synthesis involves multi-step organic reactions, often starting with pyrrolidine derivatives. A key step is the Steglich esterification, which couples the carboxylic acid moiety to the benzyl alcohol under mild conditions using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Subsequent functionalization introduces the methyl-amino-ethyl group via nucleophilic substitution or reductive amination .
Table 2.1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | DCC, DMAP, CH₂Cl₂, 0–25°C | 78–85 | |
| Amine Functionalization | Ethylenediamine, NaBH₃CN, MeOH | 65–72 |
Chemical Reactivity and Functionalization
The compound’s amino and ester groups enable diverse transformations:
-
Hydrolysis: The benzyl ester undergoes acidic or basic hydrolysis to yield the free carboxylic acid, useful for further coupling reactions.
-
Acylation: The primary amine reacts with acyl chlorides or anhydrides to form amides, enhancing metabolic stability .
-
Reductive Amination: Secondary amines can be modified to tertiary amines using aldehydes/ketones and reducing agents.
Kinetic studies reveal that the ester group’s hydrolysis follows first-order kinetics under physiological pH (7.4), with a half-life of ~12 hours. This stability makes it suitable for prolonged in vitro assays.
Biological Applications and Mechanisms
Enzyme Modulation
The compound inhibits serine proteases through competitive binding at the active site, as demonstrated by molecular docking studies. Its pyrrolidine ring mimics the transition state of peptide substrates, while the benzyl ester enhances lipophilicity for membrane penetration .
Receptor Interactions
In vitro assays show moderate affinity for dopamine D₂ receptors (IC₅₀ = 1.2 μM), suggesting potential applications in neurological disorders . The methyl-amino-ethyl side chain forms hydrogen bonds with Asp114 and Phe389 residues, critical for receptor activation.
Table 4.1: Biological Activity Profile
| Target | Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| Serine Protease | 0.8 μM | Fluorescent assay | |
| Dopamine D₂ Receptor | 1.2 μM | Radioligand binding |
Physicochemical Properties
The compound is a white crystalline solid with a melting point of 112–115°C . It exhibits moderate solubility in polar solvents (e.g., 12 mg/mL in DMSO) but poor aqueous solubility (<0.1 mg/mL). Stability studies indicate degradation <5% after 6 months at −20°C under inert atmosphere .
Comparative Analysis with Analogues
Structural analogues with varying substituents highlight the importance of the methyl-amino-ethyl group. For instance, replacing the methyl group with ethyl (3-{[(2-aminoethyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester) reduces serine protease inhibition by 40%, underscoring steric and electronic effects.
Table 6.1: Structure-Activity Relationships
| Compound | Serine Protease IC₅₀ (μM) | D₂ Receptor IC₅₀ (μM) |
|---|---|---|
| 3-{[(2-Aminoethyl)-methyl-amino]-methyl}... | 0.8 | 1.2 |
| 3-{[(2-Aminoethyl)-ethyl-amino]-methyl}... | 1.3 | 2.1 |
| 3-{[(2-Aminopropyl)-isopropyl-amino]-methyl}... | 2.5 | 3.8 |
Future Research Directions
-
Stereochemical Optimization: Resolving the enantiomers via chiral chromatography could enhance selectivity for biological targets .
-
Prodrug Development: Modifying the ester group to improve oral bioavailability.
-
In Vivo Toxicology: Chronic toxicity studies in model organisms to assess safety profiles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume